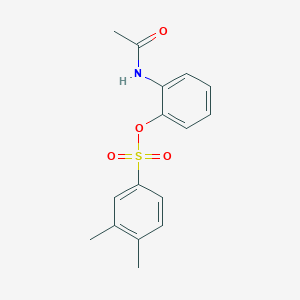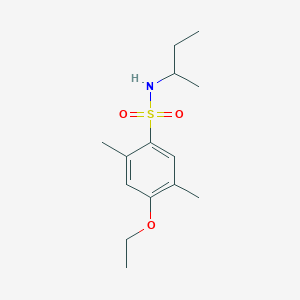
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is used to treat pain, inflammation, and swelling caused by various medical conditions such as arthritis, menstrual cramps, and acute pain. However,
作用機序
The mechanism of action of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also reduces the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is that it is not water-soluble, which can make it difficult to administer in certain experiments. It can also have off-target effects, which can affect the results of experiments.
将来の方向性
There are several future directions for the research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of the disease. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. It has been found to have anti-tumor properties, and combining it with other drugs could enhance its efficacy and reduce toxicity. Additionally, further research can be conducted to investigate its potential use in the treatment of other inflammatory disorders such as Crohn's disease and rheumatoid arthritis.
Conclusion:
In conclusion, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a promising compound for scientific research. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. Although it has some limitations, its advantages make it a valuable tool in scientific research. Further research can be conducted to explore its potential use in the treatment of various diseases and conditions.
合成法
The synthesis of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain a pure compound with a high yield.
科学的研究の応用
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
特性
製品名 |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C13H12ClNO4S |
分子量 |
313.76 g/mol |
IUPAC名 |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
InChIキー |
HANZKKJFFHVTLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















